molecular formula C11H14N4O B155893 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 74150-02-0

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B155893
CAS No.: 74150-02-0
M. Wt: 218.26 g/mol
InChI Key: WXSDHOPIGKDWTF-UHFFFAOYSA-N
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Description

6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-diaminophenyl substituent at position 6 and a methyl group at position 5 of the dihydropyridazinone core. The 3,4-diaminophenyl group distinguishes this compound by introducing two amine functionalities, which may influence solubility, binding interactions, and metabolic stability compared to analogs with nitro or mono-amino substituents .

Mechanism of Action

Target of Action

The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.

Pharmacokinetics

Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .

Result of Action

The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .

Biological Activity

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant studies pertaining to this compound.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 74150-02-0

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyridazine compounds, including this compound, possess notable antimicrobial properties. For instance:
      • Effective against Staphylococcus aureus and Escherichia coli.
      • Exhibited variable degrees of inhibition against fungi such as Aspergillus niger and Candida albicans .
  • Antioxidant Properties
    • Pyridazine derivatives are known for their antioxidant capabilities, which help in reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications in aging and various diseases .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines has been observed in various studies, highlighting its potential in treating inflammatory conditions .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may have anticancer effects through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Specific derivatives have shown activity against various cancer cell lines .

The biological activities of this compound are thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : It is hypothesized that the compound interacts with cellular receptors that modulate immune responses and cell growth.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Study 2: Antioxidant Activity

In vitro assays demonstrated the antioxidant capacity of the compound using DPPH radical scavenging methods. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid30

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

Methodological Answer:
The compound and its derivatives are synthesized via nucleophilic substitution reactions starting from 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Key steps include:

  • Acylation/amidation : Reacting with carboxylic acid chlorides (e.g., salicyloyl chloride, thenoyl chloride) in benzene at 50°C for 6 hours, followed by recrystallization (methanol-water) to isolate derivatives .
  • Mixed anhydride method : Using acetylglycin or N-carbobenzoxy-protected amino acids to form intermediates, followed by coupling with the parent amine .
  • Purification : Recrystallization (dimethylformamide-water) or chromatography for amorphous derivatives, with IR spectroscopy (e.g., 1670 cm⁻¹ for carbonyl groups) confirming structural integrity .

Q. Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography : Determines crystal parameters (e.g., monoclinic system, space group P21/c, unit cell dimensions a = 18.891 Å, b = 9.9619 Å) for derivatives like pimobendan analogs .
  • IR spectroscopy : Identifies functional groups (e.g., 1670–1680 cm⁻¹ for C=O stretching, 1520 cm⁻¹ for aromatic C=C) .
  • Powder X-ray diffraction (PXRD) : Validates phase purity and crystallinity via Rietveld refinement (Rfactor = 0.019) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep away from heat sources and ignition triggers (P210) in sealed containers at controlled humidity .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation/contact (P201/P202) .
  • Spill response : Neutralize acidic residues with 6N HCl, followed by methanol washing .

Q. Advanced: How does this compound modulate PDE3A activity, and what experimental models validate its cytotoxicity in cancer research?

Methodological Answer:

  • Mechanism : Induces PDE3A-SLFN12 complex formation, triggering apoptosis in cancer cells (e.g., NCI-H1734 line) via dose-dependent toxicity (EC50 validated by viability assays) .
  • In vitro models : Use of SK-MEL-3 xenografts and phenotypic screening (e.g., BRD9500 analog with improved pharmacokinetics) .
  • Biochemical assays : PDE3A/B inhibition measured via cAMP hydrolysis, with SAR studies optimizing substituents (e.g., nitro groups enhance binding) .

Q. Advanced: What structural modifications enhance antihypertensive activity, and how are SAR studies designed?

Methodological Answer:

  • Key modifications :
    • Aryl substitutions : 4-(2-hydroxybenzoylamino)phenyl enhances vasodilation (Tail Cuff method in rodents) .
    • Heterocyclic extensions : 1,2,4-triazol-3-yl groups improve potency over milrinone (EC50 comparisons) .
  • Methodology :
    • Pharmacophore modeling : 3D QSAR analysis (e.g., Catalyst software) to predict fit scores for vasorelaxant activity in pulmonary arteries .
    • In vivo testing : Non-invasive blood pressure monitoring in hypertensive rat models .

Q. Advanced: How do crystallographic data resolve contradictions in bioactivity across derivatives?

Methodological Answer:

  • Conformational analysis : Extended molecular conformations (e.g., dihedral angles between benzimidazole and pyridazinone moieties ≈9.7°) correlate with PDE3A inhibition .
  • Hydrogen bonding networks : N–H⋯N and N–H⋯O interactions in crystal packing (e.g., [001] chains) stabilize active conformations, explaining variance in PDE3A vs. PDE4 selectivity .
  • Cross-study validation : Compare IC50 values from enzymatic assays (PDE3A) with structural data to reconcile activity disparities .

Q. Advanced: What methodologies quantify the compound’s impact on cardiac output and peripheral resistance?

Methodological Answer:

  • Hemodynamic profiling : In diabetic Goto–Kakizaki rats, measure dP/dt (contractility), cardiac output (thermodilution), and peripheral resistance via arterial catheterization .
  • Comparative studies : Co-administer milrinone/dobutamine to isolate PDE3A-specific effects (e.g., OR-1896 metabolite studies) .
  • Data normalization : Express results as % change from baseline to account for inter-subject variability .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents at Position 6 Key Activities & Mechanisms References
6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one 3,4-Diaminophenyl Theoretical potential: Enhanced hydrogen bonding due to dual amine groups; possible applications in cardiovascular or anticancer therapies (inference from analogs). Limited experimental data available.
DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) 4-Diethylamino-3-nitrophenyl Anticancer : Binds PDE3A, induces PDE3A-SLFN12 complex formation, triggering RNase-dependent apoptosis in cancer cells. Nanomolar potency in selective cell lines (e.g., NCI-H1734). No toxicity in non-tumorigenic cells .
OR-1855 ((R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) 4-Aminophenyl Cardiovascular : Metabolite of levosimendan; modulates calcium sensitization in cardiac tissues. Reduces peripheral resistance, enhances cardiac output .
SK&F 93505 (5R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one 4-Aminophenyl (enantiopure) PDE Inhibition : Used in affinity chromatography for PDE studies. Demonstrates stereospecific binding to phosphodiesterases .
KCA-1490 (6-(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) Trifluoromethyl-pyrazolopyridine Dual PDE3/4 Inhibition : Bronchodilatory and anti-inflammatory effects; structural modifications (e.g., N-alkylation) enhance PDE4 selectivity .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects on PDE3A Modulation: Nitro vs. Amino Groups: DNMDP’s 3-nitro group is critical for inducing PDE3A-SLFN12 complex formation, while OR-1855’s 4-aminophenyl group favors cardiovascular activity via calcium sensitization . However, increased polarity could reduce membrane permeability .
  • Stereochemistry : SK&F 93505’s (R)-enantiomer shows distinct binding compared to racemic mixtures, underscoring the importance of stereochemistry in target engagement .

Pharmacological and Mechanistic Divergence

  • Anticancer vs. Pyridazinones with thioxo-triazolyl substituents (e.g., compounds 4e and 4f from ) demonstrate antihypertensive activity, highlighting scaffold versatility .
  • Toxicity Profiles: DNMDP’s selectivity for cancer cells (e.g., 22/766 cell lines sensitive) contrasts with milrinone and dobutamine, which exhibit broader cardiovascular effects and toxicity risks .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 8 ) necessitates strategic planning to introduce the 3,4-diaminophenyl moiety while maintaining the methyl-substituted dihydropyridazinone core. Retrosynthetically, the molecule disconnects into two primary fragments:

  • 5-Methyl-4,5-dihydropyridazin-3(2H)-one scaffold : Typically constructed via cyclocondensation of β-keto esters with hydrazines .

  • 3,4-Diaminophenyl group : Introduced through nitration followed by selective reduction of nitro intermediates .

Critical intermediates include 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one (compound 7 ) and its precursor, 6-(3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 6 ) .

Stepwise Synthesis via Nitration-Reduction Sequence

Formation of 5-Methyl-4,5-Dihydropyridazin-3(2H)-one Core

The synthesis commences with the preparation of the pyridazinone ring. β-Methyl-β-(3-nitrophenyl)propionic acid (compound 5 ) undergoes cyclocondensation with hydrazine hydrate in acetic acid at 100°C for 4.5 hours, yielding 6-(3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 6 ) in 95% yield .

Reaction Conditions :

  • Hydrazine hydrate : 1.05 equiv. (16.3 g, 326.7 mmol)

  • Solvent : Acetic acid (500 mL)

  • Temperature : 100°C

  • Time : 4.5 hours

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by dehydration and cyclization .

Regioselective Nitration for 4-Amino-3-Nitrophenyl Intermediate

Compound 6 undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C to introduce the nitro group at the para position relative to the existing nitro group, forming 6-(4-nitro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. However, literature suggests an alternative pathway where nitration is achieved earlier in the synthesis, as detailed in subsequent steps.

Reduction of Nitro Groups to Diamines

The pivotal step involves reducing the nitro groups to amines. Compound 7 (6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one) is treated with sodium hydrogen sulfide (30% aqueous solution) in methanol at 65°C for 6 hours, yielding the target diamine 8 in 85% yield .

Optimized Reduction Parameters :

ParameterValue
ReductantSodium hydrogen sulfide (1.2 eq)
SolventMethanol
Temperature65°C
Time6 hours
Yield85%

This method avoids harsh hydrogenation conditions, preserving the pyridazinone ring’s integrity .

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Reported Methods

MethodYield (%)Purity (HPLC)ScalabilityEnantioselectivity (e.r.)
Nitration-Reduction 85>98%Gram-scaleN/A
Asymmetric Annulation 89>99%Milligram96:4
Hydrazine Cyclization 82.795%MultigramN/A

Advantages and Limitations :

  • Nitration-Reduction : High scalability but lacks enantiocontrol .

  • Asymmetric Annulation : Excellent enantioselectivity but requires specialized catalysts .

  • Hydrazine Cyclization : Robust for racemic synthesis but incompatible with acid-sensitive groups .

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Hydrazine Cyclization

Excess hydrazine (>10 equiv.) promotes over-reduction, leading to tetrahydro-pyridazine byproducts. Jiang et al. identified that limiting hydrazine to 11.7:1 molar ratio relative to the β-keto ester precursor maximizes pyridazinone yield (82.7%) while minimizing side reactions.

Regioselectivity in Nitration

Electron-donating groups (e.g., methyl) on the pyridazinone ring direct nitration to the para position. DFT calculations suggest that the methyl group’s +I effect stabilizes the transition state for para-nitration, achieving >90% regioselectivity .

Properties

IUPAC Name

3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSDHOPIGKDWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392501
Record name 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-02-0
Record name 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of 6-(4-amino-3-nitrophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one are dissolved in 2 1 of methanol and hydrogenated over 20 g of 5% palladium-on-charcoal at 20° and 1 bar until absorption ceases. Filtration and evaporation give 6-(3,4-diaminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, m.p. 195°-196°.
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Synthesis routes and methods II

Procedure details

6-(4-Benzylamino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one was mixed with methanol and a separately prepared mixture of Pd/C catalyst, water and hydrochloric acid. After hydrogenation, the reaction mixture was filtered and the filtrate was alkalined with a sodium hydroxide solution. The precipitate was filtered, rinsed with water and methanol, filtered and dried, to obtain 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one.
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